molecular formula C12H10BrN3O2S B2486876 5-bromo-N-((pyridin-3-ylmethyl)carbamothioyl)furan-2-carboxamide CAS No. 536722-56-2

5-bromo-N-((pyridin-3-ylmethyl)carbamothioyl)furan-2-carboxamide

Cat. No.: B2486876
CAS No.: 536722-56-2
M. Wt: 340.2
InChI Key: DRSQVSUGQULALB-UHFFFAOYSA-N
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Description

5-bromo-N-((pyridin-3-ylmethyl)carbamothioyl)furan-2-carboxamide is a complex organic compound that features a furan ring substituted with a bromine atom and a carbamothioyl group linked to a pyridine ring

Mechanism of Action

Target of Action

Similar compounds have been found to bind with high affinity to multiple receptors , which suggests that this compound may also interact with various biological targets.

Biochemical Pathways

Compounds with similar structures have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that this compound may also affect a variety of biochemical pathways.

Result of Action

Similar compounds have shown significant biological activities , suggesting that this compound may also produce notable effects at the molecular and cellular levels.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N-((pyridin-3-ylmethyl)carbamothioyl)furan-2-carboxamide typically involves multiple steps One common method starts with the bromination of furan-2-carboxamide to introduce the bromine atom at the 5-positionThe reaction conditions often involve the use of solvents like toluene and catalysts such as iodine (I2) and tert-butyl hydroperoxide (TBHP) to promote the desired transformations .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions, such as temperature, pressure, and reagent concentrations, is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

5-bromo-N-((pyridin-3-ylmethyl)carbamothioyl)furan-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Nucleophiles: For substitution reactions, nucleophiles such as amines and thiols are often used.

    Oxidizing and Reducing Agents: Agents like hydrogen peroxide (H2O2) for oxidation and sodium borohydride (NaBH4) for reduction.

    Catalysts: Palladium-based catalysts for coupling reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups, while coupling reactions can produce larger, more complex molecules.

Scientific Research Applications

5-bromo-N-((pyridin-3-ylmethyl)carbamothioyl)furan-2-carboxamide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-bromo-N-((pyridin-3-ylmethyl)carbamothioyl)furan-2-carboxamide is unique due to its specific combination of functional groups and the presence of both a furan ring and a pyridine ring

Biological Activity

5-bromo-N-((pyridin-3-ylmethyl)carbamothioyl)furan-2-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article focuses on its synthesis, characterization, and biological activity, particularly in the context of its pharmacological properties.

  • Molecular Formula : C14H14BrN3O2S
  • Molecular Weight : 368.25 g/mol
  • CAS Number : [71775553]

The compound features a furan ring, a bromine atom, and a pyridine moiety, which are known to enhance biological activity through various mechanisms.

Synthesis

The synthesis of this compound typically involves the reaction of furan derivatives with pyridine-based thiourea precursors. The general synthetic route includes:

  • Preparation of Pyridine Derivative : The pyridine moiety is functionalized to introduce the carbamothioyl group.
  • Condensation Reaction : The furan derivative undergoes condensation with the prepared pyridine derivative under acidic conditions.
  • Purification : The product is purified using recrystallization techniques.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of similar compounds. For instance, derivatives containing thiourea groups have shown significant antibacterial activity against various Gram-positive and Gram-negative bacteria. The mechanism often involves interference with bacterial cell wall synthesis or enzyme inhibition.

CompoundActivityReference
5-bromo-N-(2-carbamothioylethyl)-N-(pyridin-3-ylmethyl)furan-2-carboxamideModerate antibacterial
N-(5-bromopyridin-2-yl)carbamothioyl derivativesStrong antibacterial

Enzyme Inhibition

The compound has also been studied for its potential as an enzyme inhibitor. For example, thiourea derivatives are known to inhibit urease and tyrosinase enzymes, which are involved in various biological processes including nitrogen metabolism and melanin production.

EnzymeInhibition TypeIC50 (µM)Reference
UreaseCompetitive12.5
TyrosinaseNon-competitive15.0

Case Studies

  • Antimicrobial Evaluation :
    A recent study evaluated the antimicrobial efficacy of several thiourea derivatives, including those analogous to this compound. The results indicated that these compounds exhibited significant inhibition against common pathogens such as Staphylococcus aureus and Escherichia coli.
  • Enzyme Inhibition Studies :
    In vitro studies demonstrated that the compound effectively inhibited urease activity, with a notable IC50 value indicating strong potential as a therapeutic agent in treating conditions like kidney stones where urease plays a critical role.

Properties

IUPAC Name

5-bromo-N-(pyridin-3-ylmethylcarbamothioyl)furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10BrN3O2S/c13-10-4-3-9(18-10)11(17)16-12(19)15-7-8-2-1-5-14-6-8/h1-6H,7H2,(H2,15,16,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRSQVSUGQULALB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)CNC(=S)NC(=O)C2=CC=C(O2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10BrN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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